molecular formula C10H14N2O6 B1664183 5-Methyluridine CAS No. 1463-10-1

5-Methyluridine

Cat. No. B1664183
CAS RN: 1463-10-1
M. Wt: 258.23 g/mol
InChI Key: DWRXFEITVBNRMK-JXOAFFINSA-N
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Description

5-Methyluridine, also known as ribothymidine, is a pyrimidine nucleoside. It is the ribonucleoside counterpart to the deoxyribonucleoside thymidine, which lacks a hydroxyl group at the 2’ position. 5-Methyluridine contains a thymine base joined to a ribose pentose sugar .


Synthesis Analysis

There are several methods for synthesizing 5-Methyluridine. One method involves dissolving thymus pyrimidine, D-ribose, and immobilized phosphotungstic acid catalyzer in ethylene dichloride. The mixture is warmed up to about 50 ℃, incubated for about 5 hours, and then cooled to room temperature. After filtration and underpressure distillation, methyl alcohol is added, and the mixture is stirred and refluxed for 1 hour. After centrifugal crystallization for 3 hours and suction filtration, a white crystalline powder of 5-methyluridine is obtained . Another method involves the condensation reaction of 1,2,3,5-tetra-O-acetyl-D-ribose with bis-trimethylsilyl-thymine, followed by alcoholysis with methanol .


Molecular Structure Analysis

The molecular formula of 5-Methyluridine is C10H14N2O6, and its molecular weight is 258.23 g/mol . It contains a thymine base joined to a ribose pentose sugar .


Chemical Reactions Analysis

Currently, there is limited information available on the chemical reactions involving 5-Methyluridine .


Physical And Chemical Properties Analysis

5-Methyluridine is a white solid . Its density is 1.6 g/cm³, and it has a melting point of 184 °C .

Scientific Research Applications

Interaction with Human Serum Albumin

5-Methyluridine's interaction with human serum albumin (HSA) has been a subject of study. It was found that 5-Methyluridine binds to HSA via hydrophobic forces, an interaction characterized by static quenching. This was established using fluorescence spectroscopy and molecular modeling techniques (Cui et al., 2010).

Synthesis Methodologies

The synthesis of 5-Methyluridine has been optimized using enzymes from Aeropyrum pernix. This process, which can be performed at high temperatures, is suitable for industrial applications due to its high yield and solubility benefits (Zhu et al., 2012).

Identification in Saccharomyces Cerevisiae

A tool named iRNA-m5U was developed for identifying 5-methyluridine sites in the Saccharomyces cerevisiae transcriptome. This method employs support vector machine algorithms and has demonstrated promising accuracy, suggesting its potential utility in understanding the biological functions of 5-methyluridine (Feng & Chen, 2021).

Protein Determination in Biological Samples

5-Methyluridine has been used as a molecular probe in synchronous fluorescence spectroscopy for determining protein concentrations in biological samples like human serum, saliva, and urine. This method has shown high sensitivity, stability, and selectivity (Cui et al., 2009).

Role in RNA Methylation

5-Methyluridine is involved in post-transcriptional RNA modifications. It is a common modification in cellular RNA, found in bacterial and eukaryotic cytosolic tRNAs. The enzyme TRMT2B is responsible for catalyzing m5U54 in human mitochondrial tRNAs and m5U429 in 12S rRNA (Powell & Minczuk, 2019).

Use in Transcriptome-Wide Studies

The diastereoselectivity of 5-Methyluridine osmylation changes dramatically when performed at the RNA level compared to the nucleoside level. This finding has implications for using osmium tetroxide-bipyridine as a label for 5-methyluridine modification in transcriptome-wide studies (Tserovski & Helm, 2016).

Predicting RNA Modification Sites

m5UPred, a web server, has been developed for in silico identification of 5-methyluridine sites in RNA sequences. Using a support vector machine algorithm and biochemical encoding, m5UPred demonstrates high accuracy and reliability, making it a useful tool for research on 5-methyluridine RNA modification (Jiang et al., 2020).

Synthesis of Substituted 5-Methyluridines

Substituted 5-methyluridines have been synthesized using 5-pivaloyloxymethyluridine and its 2-thio analogue as substrates. This method effectively substitutes the pivaloyloxy group with various nucleophiles, showing potential for chemical applications (Bartosik & Leszczynska, 2015).

Safety And Hazards

5-Methyluridine is toxic and can cause moderate to severe irritation to the skin and eyes. It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

5-Methyluridine modifications play crucial roles in biological processes, such as RNA localization and degradation, dynamic changes in RNA structure, and RNA splicing . The identification of 5-Methyluridine modification sites helps to understand and delve into the related biological processes and functions .

properties

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O6/c1-4-2-12(10(17)11-8(4)16)9-7(15)6(14)5(3-13)18-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,17)/t5-,6-,7-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWRXFEITVBNRMK-JXOAFFINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20163348
Record name Thymine riboside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20163348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ribothymidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000884
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

5-Methyluridine

CAS RN

1463-10-1
Record name 5-Methyluridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1463-10-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thymine riboside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001463101
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thymine riboside
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyluridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.522
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name THYMINE RIBOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZS1409014A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Ribothymidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000884
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

183 - 187 °C
Record name Ribothymidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000884
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,270
Citations
S Hur, RM Stroud, J Finer-Moore - Journal of Biological Chemistry, 2006 - ASBMB
Through all kingdoms of life RNAs are modified as, or after, they are synthesized. The types and sites of modification are often conserved, implying conservation of function. Many of …
Number of citations: 43 www.jbc.org
T Ny, GR Björk - Journal of bacteriology, 1980 - Am Soc Microbiol
… coli, which is necessary for the formation of 5-methyluridine (m5U, ribothymidine) present in all … In this sequence of events the formation of 5-methyluridine (m5U, ribothyniidine) is …
Number of citations: 65 journals.asm.org
H An, T Wang, MA Maier, M Manoharan… - The Journal of …, 2001 - ACS Publications
… The 3‘-deoxy-2‘-O-methyl-3‘-C-methylene-5-methyluridine … and phosphonamidite thymidine/5-methyluridine monomers 1−6, 8, … -2‘-O-methyl-5-methyluridine 42 to the …
Number of citations: 80 pubs.acs.org
E Werz, R Viere, G Gassmann, S Korneev… - Helvetica Chimica …, 2013 - Wiley Online Library
Three pyrimidine nucleosides, uridine (1), 5‐methyluridine (6), and 2′‐deoxythymidine (11), were converted to amphiphilic nucleolipids. Compounds 1 and 6 were lipophilized by …
Number of citations: 12 onlinelibrary.wiley.com
J Jiang, B Song, Y Tang, K Chen, Z Wei… - Molecular Therapy-Nucleic …, 2020 - cell.com
As one of the widely occurring RNA modifications, 5-methyluridine (m 5 U) has recently been shown to play critical roles in various biological functions and disease pathogenesis, such …
Number of citations: 22 www.cell.com
JO Carvalho, JGO Neto, JG Silva Filho… - … Acta Part A: Molecular …, 2022 - Elsevier
… 5-methyluridine hemihydrate (5 mU, C 10 H 14 N 2 O 6 ·0.5H 2 O) single crystals were obtained by the technique of slow evaporation of the solvent using 1 g of 5-methyluridine (Sigma-…
Number of citations: 1 www.sciencedirect.com
DJ Hunt, E Subramanian - Acta Crystallographica Section B …, 1969 - scripts.iucr.org
5-Methyluridine was crystallized from aqueous ethanol as the hemihydrate in the form of orthorhombic needles, space group P21212 with a= 14.026, b= 17.302, c= 4.861 A and four …
Number of citations: 28 scripts.iucr.org
TT Lee, S Agarwalla, RM Stroud - Structure, 2004 - cell.com
RumA catalyzes transfer of a methyl group from S-adenosylmethionine (SAM) specifically to uridine 1939 of 23S ribosomal RNA in Escherichia coli to yield 5-methyluridine. We …
Number of citations: 63 www.cell.com
S Gao, Y Sun, X Chen, C Zhu, X Liu… - Nucleic Acids …, 2023 - academic.oup.com
5-Methylated cytosine is a frequent modification in eukaryotic RNA and DNA influencing mRNA stability and gene expression. Here we show that free 5-methylcytidine (5mC) and 5-…
Number of citations: 3 academic.oup.com
T Osawa, Y Hari, M Dohi, Y Matsuda… - The Journal of Organic …, 2015 - ACS Publications
… This report describes the synthesis of a 5-methyluridine derivative of DpNA via two different routes and the duplex-forming ability and nuclease resistance of the DpNA-modified …
Number of citations: 25 pubs.acs.org

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